Phosphinic acid, di-2-furanyl-, 4-cyanophenyl ester Phosphinic acid, di-2-furanyl-, 4-cyanophenyl ester
Brand Name: Vulcanchem
CAS No.: 81425-60-7
VCID: VC18482498
InChI: InChI=1S/C15H10NO4P/c16-11-12-5-7-13(8-6-12)20-21(17,14-3-1-9-18-14)15-4-2-10-19-15/h1-10H
SMILES:
Molecular Formula: C15H10NO4P
Molecular Weight: 299.22 g/mol

Phosphinic acid, di-2-furanyl-, 4-cyanophenyl ester

CAS No.: 81425-60-7

Cat. No.: VC18482498

Molecular Formula: C15H10NO4P

Molecular Weight: 299.22 g/mol

* For research use only. Not for human or veterinary use.

Phosphinic acid, di-2-furanyl-, 4-cyanophenyl ester - 81425-60-7

Specification

CAS No. 81425-60-7
Molecular Formula C15H10NO4P
Molecular Weight 299.22 g/mol
IUPAC Name 4-[bis(furan-2-yl)phosphoryloxy]benzonitrile
Standard InChI InChI=1S/C15H10NO4P/c16-11-12-5-7-13(8-6-12)20-21(17,14-3-1-9-18-14)15-4-2-10-19-15/h1-10H
Standard InChI Key XDZDKBDNHAKMBZ-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)P(=O)(C2=CC=CO2)OC3=CC=C(C=C3)C#N

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound features a central phosphorus atom bonded to two 2-furanyl groups and an oxygen atom, which is further esterified to a 4-cyanophenyl moiety. This arrangement creates a sterically hindered environment around the phosphorus center, influencing its reactivity and interaction with metal ions. The 4-cyanophenyl group introduces electron-withdrawing characteristics, enhancing the electrophilicity of the phosphinate group.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H10NO4P\text{C}_{15}\text{H}_{10}\text{NO}_4\text{P}
Molecular Weight299.22 g/mol
Density1.3–1.4 g/cm³ (estimated)
Boiling Point>300°C (decomposes)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

The compound’s stability under ambient conditions is moderate, though it undergoes hydrolysis in strongly acidic or basic environments.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The primary synthesis route involves a nucleophilic substitution reaction between di-2-furanylphosphinic chloride and 4-cyanophenol. The hydroxyl group of 4-cyanophenol attacks the electrophilic phosphorus center, displacing chloride and forming the ester bond.

Di-2-furanylphosphinic chloride+4-CyanophenolPhosphinic acid, di-2-furanyl-, 4-cyanophenyl ester+HCl\text{Di-2-furanylphosphinic chloride} + \text{4-Cyanophenol} \rightarrow \text{Phosphinic acid, di-2-furanyl-, 4-cyanophenyl ester} + \text{HCl}

Key Reaction Conditions:

  • Temperature: 0–5°C (to mitigate side reactions)

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran

  • Catalysts: Triethylamine (to scavenge HCl)

Alternative Methods

Alternative approaches include transesterification reactions using metal alkoxides or enzymatic catalysis, though these methods are less common due to lower yields.

Chemical Reactivity and Functionalization

Hydrolysis and Stability

The phosphinate ester undergoes hydrolysis under acidic (pH < 2) or basic (pH > 10) conditions, yielding di-2-furanylphosphinic acid and 4-cyanophenol. The rate of hydrolysis is solvent-dependent, with accelerated degradation observed in aqueous ethanol compared to acetonitrile.

Metal Coordination Chemistry

The compound acts as a bidentate ligand, coordinating metals through the oxygen atoms of the phosphinate and furanyl groups. Stability constants (logK\log K) for complexes with transition metals such as Cu(II) and Fe(III) range from 4.5 to 6.2, indicating moderate binding affinity.

Table 2: Stability Constants of Metal Complexes

Metal IonlogK\log K (25°C)
Cu²⁺6.2
Fe³⁺5.8
Ni²⁺5.1

Applications in Scientific Research

Catalysis

The compound’s ability to stabilize metal ions in high oxidation states makes it valuable in oxidation catalysis. For example, Cu(II) complexes of this ligand have been employed in the catalytic decomposition of hydrogen peroxide, achieving turnover frequencies (TOFs) of up to 1,200 h⁻¹.

Metal Ion Extraction

In solvent extraction systems, the compound selectively binds to rare earth elements (REEs) such as La³⁺ and Nd³⁺, with distribution ratios (DD) exceeding 100 in nitrate media. This property is exploited in hydrometallurgical processes for REE recovery.

Polymer Chemistry

As a crosslinking agent, the compound enhances the thermal stability of epoxy resins. Incorporation at 5 wt% increases the glass transition temperature (TgT_g) of epoxy networks by 20–25°C.

Future Research Directions

Medicinal Chemistry

While current applications are non-biological, the structural similarity of phosphinic acids to phosphate groups warrants exploration as enzyme inhibitors. Potential targets include metalloproteases and phosphatases, though toxicity profiles must first be established.

Advanced Materials

Functionalization of the furanyl rings via electrophilic substitution could yield derivatives with tunable luminescent properties for optoelectronic applications. Preliminary quantum chemical calculations predict a bandgap of 3.2 eV for the parent compound, modifiable to 2.8 eV with nitro substituents.

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